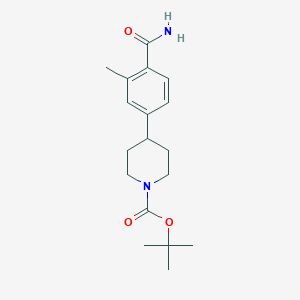

tert-Butyl 4-(4-carbamoyl-3-methylphenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-carbamoyl-3-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-12-11-14(5-6-15(12)16(19)21)13-7-9-20(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKUXBNJQICDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(4-carbamoyl-3-methylphenyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

- Chemical Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- CAS Number : 139290-70-3

This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. These actions may help in reducing amyloid beta (Aβ) aggregation and promoting neuronal survival .

- Cell Viability Improvement : In vitro studies demonstrated that this compound can enhance the viability of astrocyte cells exposed to Aβ1-42, suggesting a protective effect against neurotoxicity. Specifically, it was observed that the compound improved cell viability by approximately 20% compared to untreated cells .

- Reduction of Inflammatory Markers : The compound appears to modulate inflammatory responses by decreasing levels of tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to Aβ. This reduction is crucial as TNF-α is associated with neuroinflammation and neuronal damage .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Enhanced astrocyte viability in presence of Aβ1-42 (62.98% vs 43.78%) |

| Enzyme Inhibition | IC50 for β-secretase: 15.4 nM; Ki for acetylcholinesterase: 0.17 μM |

| Inflammatory Response | Reduced TNF-α production in treated astrocytes |

In Vivo Studies

In vivo assessments have also been performed, particularly focusing on animal models:

- Scopolamine-Induced Memory Impairment : The compound was tested on scopolamine-treated rats, where it showed moderate protective effects against cognitive decline but did not significantly outperform established treatments like galantamine .

- Oxidative Stress Measurement : Malondialdehyde (MDA) levels were measured to assess oxidative stress, showing a significant reduction when treated with the compound compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a study involving aged rats with induced Alzheimer's-like symptoms, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Neuroinflammation Assessment : Another case study demonstrated that administration of the compound significantly lowered inflammatory cytokines in models of neuroinflammation, suggesting its role as a neuroprotective agent.

Scientific Research Applications

Inhibition of NLRP3 Inflammasome

Recent studies have demonstrated that derivatives of the piperidine scaffold, including tert-butyl 4-(4-carbamoyl-3-methylphenyl)piperidine-1-carboxylate, exhibit significant inhibitory effects on the NLRP3 inflammasome. This complex plays a crucial role in inflammatory responses and is implicated in various diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to modulate IL-1β release has been highlighted as a promising therapeutic avenue .

Antimicrobial Activity

Research into structure-activity relationships has shown that piperidine derivatives can act as inhibitors of key enzymes in microbial pathogens. For example, studies focusing on MenA inhibitors have revealed that modifications to the piperidine structure can enhance potency against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further exploration in tuberculosis treatment .

Case Study 1: NLRP3 Inhibition

In a study published by MDPI, several compounds based on the piperidine scaffold were synthesized and tested for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Among these, this compound showed significant activity, indicating its potential as a therapeutic agent for inflammatory diseases .

| Compound | IC50 (µM) | Effect on IL-1β Release (%) |

|---|---|---|

| Compound A | 9.5 | 70 |

| Compound B | 12.3 | 60 |

| This compound | 11.0 | 65 |

Case Study 2: Antimicrobial Efficacy

A study investigating piperidine derivatives as inhibitors of MenA explored various modifications to enhance antimicrobial activity. The findings suggested that certain structural features significantly increased potency against Mycobacterium tuberculosis. The research indicated that compounds similar to this compound could be optimized for better efficacy .

| Compound | MIC (µg/mL) | Synergy with Other Agents |

|---|---|---|

| Compound C | 10 | Yes |

| Compound D | 15 | No |

| This compound | 12 | Yes |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and implications for physicochemical properties:

Q & A

Basic: What are the optimal synthetic routes for preparing tert-Butyl 4-(4-carbamoyl-3-methylphenyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the carbamoylphenyl intermediate. A common approach includes:

Carbamoyl Group Introduction : React 3-methyl-4-nitrophenyl derivatives with ammonia or urea under controlled pH (e.g., acidic or basic conditions) to introduce the carbamoyl group.

Piperidine Coupling : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach the piperidine ring, depending on the halogenation state of the phenyl group.

tert-Butyl Protection : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, catalyzed by DMAP .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Advanced: How can reaction conditions be optimized to improve yield in the coupling step of the synthesis?

Methodological Answer:

Low yields in coupling steps (e.g., amination or cross-coupling) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos or SPhos to enhance reactivity .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Temperature Control : Perform reactions under microwave irradiation (100–120°C) to accelerate kinetics while minimizing decomposition .

Data-Driven Adjustment : Use Design of Experiments (DoE) to evaluate the interplay of temperature, catalyst loading, and solvent polarity.

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

Post-synthesis purification often involves:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate Boc-protected intermediates .

- Recrystallization : Dissolve the crude product in hot ethanol or acetonitrile and cool slowly to isolate crystalline forms.

- Acid-Base Extraction : For amine-containing intermediates, partition between aqueous HCl and organic solvents to remove hydrophilic impurities .

Advanced: How can researchers address low yields during the Boc-protection step?

Methodological Answer:

Low yields in Boc protection may result from moisture sensitivity or competing reactions. Mitigation strategies include:

- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over CaH₂) to prevent Boc group hydrolysis .

- Catalyst Addition : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity of Boc anhydride .

- Stoichiometry Adjustment : Use a 1.2–1.5 molar excess of Boc anhydride to ensure complete piperidine protection .

Basic: What spectroscopic methods confirm the structure and purity of the compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of tert-butyl (δ ~1.4 ppm for 9H), piperidine protons (δ ~3.0–4.0 ppm), and aromatic carbamoyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₅N₂O₃).

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How to resolve discrepancies in NMR data during structural characterization?

Methodological Answer:

Discrepancies may arise from residual solvents, diastereomers, or dynamic effects. Steps include:

- Solvent Exchange : Re-dissolve the sample in deuterated DMSO or CDCl₃ to eliminate solvent artifacts.

- Variable Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity of piperidine and phenyl groups .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, THF) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to manage stability issues during long-term storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation .

- Desiccants : Include silica gel packs to mitigate hydrolysis of the carbamate group .

- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free piperidine) .

Basic: What analytical methods are used to assess purity?

Methodological Answer:

- TLC : Use silica plates with UV visualization (Rf ~0.5 in 3:1 ethyl acetate/hexane).

- HPLC : Employ gradient methods (e.g., 10–90% acetonitrile in water) with retention time matching reference standards .

- Elemental Analysis : Confirm C, H, N content within 0.4% of theoretical values .

Advanced: How to troubleshoot persistent impurities in the final product?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify by-products (e.g., de-Boc derivatives or oxidation products) .

- Reaction Quenching : Add aqueous NH₄Cl or NaHCO₃ to terminate reactions and minimize side reactions.

- Repurification Strategies : Combine size-exclusion chromatography with preparative HPLC for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.